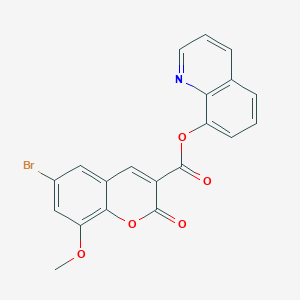

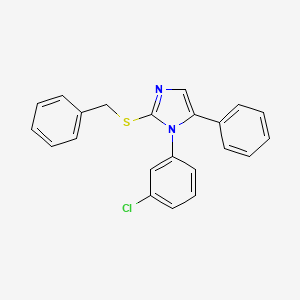

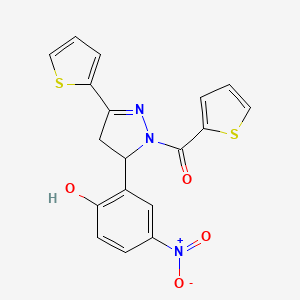

quinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate, also known as QMCC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Quinoline derivatives, including those with methoxy and bromo substituents, have been identified as effective corrosion inhibitors. Their high electron density and ability to form stable chelating complexes with metal surfaces through coordination bonding make them suitable for protecting metals against corrosion. This application is significant in maintaining the integrity and longevity of metal structures and components in various industries (C. Verma, M. Quraishi, E. Ebenso, 2020).

Antimicrobial and Antimalarial Activity

Quinoline and its derivatives are recognized for their broad antimicrobial and antimalarial activities. These compounds, especially 8-aminoquinoline derivatives, play a crucial role in treating malaria, highlighting their importance in medicinal chemistry for developing new therapeutic agents (A. Strother, I. M. Fraser, R. Allahyari, B. E. Tilton, 1981).

Anticancer and Chemotherapeutic Applications

Quinoline-based compounds have shown significant promise as chemotherapeutic agents. Their ability to inhibit various biological targets, including enzymes and receptors, makes them valuable in cancer treatment. The development of quinoline derivatives as anticancer agents is an area of active research, with several compounds under clinical investigation (S. M. A. Hussaini, 2016).

Role in Oxidative Stress and Toxicity

The relationship between quinoline derivatives and oxidative stress has been explored, particularly in the context of their metabolism and associated toxicities. Oxidative stress plays a crucial role in the toxic effects observed with some quinoline derivatives, pointing to the importance of understanding their metabolic pathways and the generation of reactive oxygen species (Xu Wang, M. Martínez, Guyue Cheng, et al., 2016).

Nutritional and Functional Aspects

Although not directly related to quinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate, research on quinoa (Chenopodium quinoa Willd.) highlights the nutritional and functional potential of natural compounds. Quinoa contains saponins, which, despite their bitter taste and toxic effects, exhibit a wide range of biological activities. This suggests that quinoline derivatives could also possess diverse functional properties beneficial for health and industry (Khadija El Hazzam, J. Hafsa, M. Sobeh, et al., 2020).

Wirkmechanismus

These compounds have been routinely employed as herbal medicines since early ages . They have been intensively screened for different biological properties. In recent years, there has been considerable amount of researches with coumarins being tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .

Eigenschaften

IUPAC Name |

quinolin-8-yl 6-bromo-8-methoxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12BrNO5/c1-25-16-10-13(21)8-12-9-14(20(24)27-18(12)16)19(23)26-15-6-2-4-11-5-3-7-22-17(11)15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLPUOTWOMJYCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)OC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2941783.png)

![8-((2-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2941787.png)

![2,2,2-Trifluoro-1-[3-(pyridin-4-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2941791.png)

![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-pentylpropanamide](/img/structure/B2941794.png)

![2-{[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2941795.png)